molecular formula C10H14FNO B8130102 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine

1-(3-Fluoro-5-methoxyphenyl)propan-1-amine

Cat. No.: B8130102
M. Wt: 183.22 g/mol
InChI Key: MUIZRHHPTUUWKA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FNO. It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating its binding affinity and activity. The compound may influence neurotransmitter pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine
  • 1-(3-Fluoro-5-ethoxyphenyl)propan-1-amine
  • 1-(3-Fluoro-5-methoxyphenyl)butan-1-amine

Uniqueness: 1-(3-Fluoro-5-methoxyphenyl)propan-1-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIZRHHPTUUWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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